molecular formula C5H7N3 B7836376 3,7-dihydro-2H-imidazo[1,2-a]imidazole

3,7-dihydro-2H-imidazo[1,2-a]imidazole

Cat. No.: B7836376
M. Wt: 109.13 g/mol
InChI Key: ISIOZKZXXAFJTG-UHFFFAOYSA-N
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Description

3,7-dihydro-2H-imidazo[1,2-a]imidazole (CAS#: 67139-08-6) is a versatile fused bicyclic heterocycle of significant interest in medicinal and materials chemistry. With the molecular formula C5H7N3 and a molecular weight of 109.13 g/mol, this compound serves as a privileged scaffold in pharmaceutical research . The imidazole core is a fundamental building block in many biologically active molecules, known for its wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . Fused imidazole derivatives, such as this one, are frequently explored as novel chemotherapeutic agents; for instance, similar structures have shown promising in vitro cytotoxic potency against various human cancer cell lines . Furthermore, analogous dihydro-imidazole systems are investigated for their utility in material science, particularly as components in the design of ionic liquids and electrolytes, where the stability provided by the fused ring system is highly valuable . This compound is presented as a high-purity synthetic intermediate for use in hit-to-lead optimization, combinatorial chemistry, and the development of new functional materials. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,7-dihydro-2H-imidazo[1,2-a]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-3-8-4-2-7-5(8)6-1/h1,3H,2,4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIOZKZXXAFJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C=CNC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of 3,7-dihydro-2H-imidazo[1,2-a]imidazole would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3,7-dihydro-2H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxides, reduction may yield alcohols or amines, and substitution reactions may produce a variety of derivatives depending on the substituents involved.

Scientific Research Applications

3,7-dihydro-2H-imidazo[1,2-a]imidazole has several applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological assays and experiments to study its effects on biological systems.

    Medicine: 3,7-dihydro-2H-imidazo[1,2-a]imidazole could have potential therapeutic applications, although specific uses would depend on further research and clinical trials.

    Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 3,7-dihydro-2H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various biochemical and physiological effects, depending on the nature of the compound and the target molecules. The exact mechanism would require detailed studies to elucidate the pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolo[1,2-a]imidazoles

  • Structure : Pyrrolo[1,2-a]imidazoles consist of a pyrrole ring fused to an imidazole. Unlike 3,7-dihydro-2H-imidazo[1,2-a]imidazole, they lack the second imidazole ring but share partial saturation in some derivatives (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) .
  • Activity: Derivatives like 6c (3-(3,4-dichlorophenyl)-1-[(4-phenoxybenzoyl)methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-1-iodide) exhibit broad-spectrum antimicrobial activity (MIC: 1–8 µg/mL against S. aureus, E. coli, and C. neoformans) but show high cytotoxicity (CC50: 12 µM) and hemolytic activity (HC10: 8 µM) .
  • Key Difference : The absence of a second imidazole ring reduces metabolic stability but improves solubility in pyrroloimidazoles compared to 3,7-dihydro-2H-imidazo[1,2-a]imidazole .

Imidazo[1,2-a]azepines

  • Structure : These compounds feature a seven-membered azepine ring fused to an imidazole. The expanded ring size increases conformational flexibility compared to the rigid bicyclic system of 3,7-dihydro-2H-imidazo[1,2-a]imidazole .
  • Activity : Quaternary salts of 5H-imidazo[1,2-a]azepines (e.g., compound 9 ) show moderate antifungal activity (MIC: 16–32 µg/mL) but lower cytotoxicity (CC50: >100 µM), suggesting better therapeutic indices .

Imidazo[4,5-g]quinazolines

  • Structure : These derivatives incorporate a quinazoline ring fused to an imidazole, creating a larger planar system. Unlike 3,7-dihydro-2H-imidazo[1,2-a]imidazole, they lack hydrogenation, enhancing π-stacking interactions but reducing solubility .

Pharmacological and Toxicological Profiles

Antimicrobial Activity

  • 3,7-Dihydro-2H-imidazo[1,2-a]imidazole analogs (e.g., compound 6c ) demonstrate potent activity against multidrug-resistant pathogens (MIC: 1–8 µg/mL) but suffer from off-target effects (e.g., hemolysis) .
  • Imidazo[2,1-b][1,3,4]thiadiazoles : These derivatives show comparable antibacterial activity (MIC: 2–16 µg/mL) with lower cytotoxicity (CC50: >50 µM), highlighting the impact of sulfur incorporation on selectivity .

Cytotoxicity and Selectivity

Compound Class MIC Range (µg/mL) CC50 (µM) HC10 (µM)
Pyrrolo[1,2-a]imidazoles 1–32 12–100 8–25
Imidazo[1,2-a]azepines 16–64 >100 >100
Imidazo[2,1-b][1,3,4]thiadiazoles 2–16 >50 N/A

Table 1: Comparative activity and toxicity profiles of imidazole-based analogs.

Structural-Activity Relationship (SAR) Insights

  • Hydrogenation : Partial saturation (e.g., 6,7-dihydro in pyrroloimidazoles) balances metabolic stability and solubility. Fully saturated analogs (e.g., 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole) show reduced cytotoxicity but lower potency .
  • Quaternary Salts : Cationic derivatives (e.g., iodides) enhance membrane penetration but increase hemolytic risk .
  • Heteroatom Substitution : Replacing carbon with sulfur (e.g., in thiadiazoles) improves selectivity for bacterial targets over mammalian cells .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3,7-dihydro-2H-imidazo[1,2-a]imidazole derivatives?

  • Methodological Answer : The synthesis of imidazo[1,2-a]imidazole derivatives often involves cyclocondensation or cyclization reactions. For example, 2-aminoimidazoles can react with aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) to form the fused heterocyclic core . Microwave-assisted Strecker reactions under controlled heating (e.g., 80°C, 20 minutes) provide a green chemistry approach, enabling rapid assembly of the imidazo[1,2-a]imidazole scaffold with high yields (75–85%) and minimal byproducts . Key steps include optimizing stoichiometry and solvent polarity to favor intramolecular cyclization.

Q. How can structural elucidation be performed for 3,7-dihydro-2H-imidazo[1,2-a]imidazole derivatives?

  • Methodological Answer : Structural characterization typically combines X-ray crystallography, NMR, and Hirshfeld surface analysis. X-ray diffraction reveals bond lengths and angles (e.g., C–N bond lengths of 1.34–1.38 Å in the imidazole ring) and stereochemical configurations . 1^1H-NMR chemical shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) and 13^{13}C-NMR data distinguish substituent effects . Hirshfeld analysis quantifies intermolecular interactions (e.g., C–H⋯π contacts contributing 12–15% to crystal packing) .

Advanced Research Questions

Q. How do substituents influence the reactivity and stability of 3,7-dihydro-2H-imidazo[1,2-a]imidazole derivatives?

  • Methodological Answer : Substituents like tert-butyl, phenyl, or electron-withdrawing groups (e.g., –CF3_3) alter steric hindrance and electronic properties. For example:

SubstituentPositionEffect
tert-Butyl2,6Enhances solubility in nonpolar solvents; reduces electrophilic attack due to steric shielding
Phenyl2,6Increases π-π stacking in crystals; modifies redox behavior
–CF3_33aEnhances metabolic stability and modulates biological activity via electronegativity
Experimental design should include comparative studies using Hammett plots or DFT calculations to quantify electronic effects.

Q. How can contradictions in regioselectivity during electrophilic substitution reactions be resolved?

  • Methodological Answer : Regioselectivity conflicts (e.g., bromination vs. hydroxymethylation sites) arise from competing electronic and steric factors. For example, bromination of 2-phenylimidazo[1,2-a]benzimidazole occurs at the 3-position of the imidazole ring due to higher electron density, while hydroxymethylation favors the benzene ring . To resolve contradictions:

  • Use deuterium labeling or 15^{15}N NMR to track reaction pathways.
  • Perform computational studies (e.g., Fukui function analysis) to map nucleophilic/electrophilic sites .
  • Compare substituent effects: Bulky groups (e.g., tert-butyl) redirect reactivity to less hindered positions .

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